![molecular formula C25H21FN4O5 B6572285 ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921547-83-3](/img/structure/B6572285.png)
ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H21FN4O5 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is 476.14959795 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- AKOS021628847 has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound may inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .
- Inflammation plays a crucial role in various diseases. AKOS021628847 exhibits anti-inflammatory properties by modulating inflammatory mediators. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
- Some studies suggest that AKOS021628847 has neuroprotective potential. It may protect neurons from oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- AKOS021628847 has demonstrated antibacterial activity against certain bacterial strains. It could be a candidate for developing new antibiotics or antimicrobial agents to combat drug-resistant bacteria .
- Researchers have investigated AKOS021628847’s effects on cardiovascular health. It may influence blood pressure regulation, vascular function, and lipid metabolism. Further studies are needed to explore its potential in preventing cardiovascular diseases .
- The unique chemical structure of AKOS021628847 makes it suitable for drug delivery systems. Scientists have explored its use as a carrier for targeted drug delivery, enhancing drug solubility, and improving bioavailability .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antibacterial Activity
Cardiovascular Research
Drug Delivery Systems
Wirkmechanismus
Target of Action
AKOS021628847, also known as ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate or F2233-0659, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis .
Mode of Action
AKOS021628847 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS021628847 can protect against mitochondrial dysfunction .
Biochemical Pathways
The inhibition of VDAC1 by AKOS021628847 affects the mitochondrial apoptotic pathway. In normal conditions, VDAC1 allows the passage of metabolites across the mitochondrial outer membrane. During apoptosis, vdac1 forms oligomers that allow the release of cytochrome c from the mitochondria, triggering the caspase cascade that leads to cell death . By inhibiting VDAC1 oligomerization, AKOS021628847 prevents the release of cytochrome c, thereby inhibiting apoptosis .
Result of Action
The primary result of AKOS021628847’s action is the inhibition of apoptosis. In cell culture models, AKOS021628847 has been shown to inhibit selenite-induced VDAC1 oligomerization, cytochrome c release, and apoptosis . This suggests that AKOS021628847 could potentially be used to protect cells from apoptosis under conditions of mitochondrial stress .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOSPWOMDCDKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.